![molecular formula C7H10N2O2S3 B1229674 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)
2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester is an aryl sulfide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Intramolecular Cyclization : A study by Remizov et al. (2019) investigated the intramolecular cyclization of related compounds, leading to the formation of novel furan derivatives. Such reactions are crucial for creating new chemical structures with potential applications in drug development and materials science (Remizov, Pevzner, & Petrov, 2019).
Synthesis of Antimicrobial Agents : Demirbas et al. (2004) synthesized acetic acid ethyl esters containing triazole rings, demonstrating antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Base-Induced Transformations : Maadadi et al. (2017) explored the transformations of related thiadiazole derivatives under the action of bases, revealing insights into the chemical behavior of these compounds, which can be pivotal in synthetic chemistry (Maadadi, Pevzner, & Petrov, 2017).
Pharmacological Applications
Potential Antituberculosis Activity : A study by Foroumadi et al. (2003) on related thiadiazole derivatives found significant in vitro antituberculosis activity. This suggests that derivatives of 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester could be explored for tuberculosis treatment (Foroumadi, Kiani, & Soltani, 2003).
Antimicrobial and Antifungal Applications : Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives showing potential as antibacterial agents. This highlights the scope of using similar compounds in developing new antimicrobial therapies (Siddiqui et al., 2014).
Glutaminase Inhibitor Development : Shukla et al. (2012) studied analogs of BPTES, a glutaminase inhibitor, indicating the potential of thiadiazole derivatives in cancer therapy by targeting metabolic pathways (Shukla et al., 2012).
Propiedades
Nombre del producto |
2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester |
|---|---|
Fórmula molecular |
C7H10N2O2S3 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H10N2O2S3/c1-3-11-5(10)4-13-6-8-9(2)7(12)14-6/h3-4H2,1-2H3 |
Clave InChI |
ZDEDDTGFWSAFBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN(C(=S)S1)C |
SMILES canónico |
CCOC(=O)CSC1=NN(C(=S)S1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




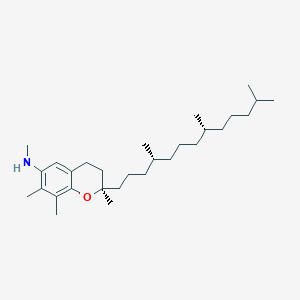
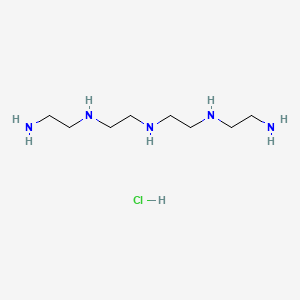
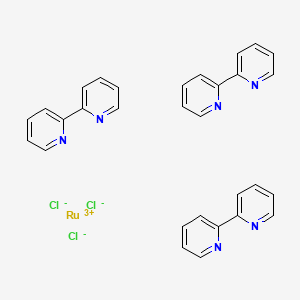
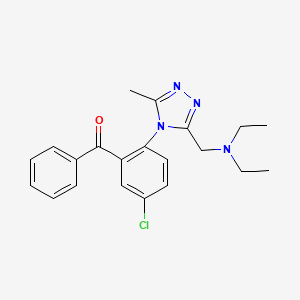

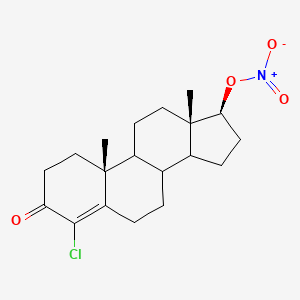
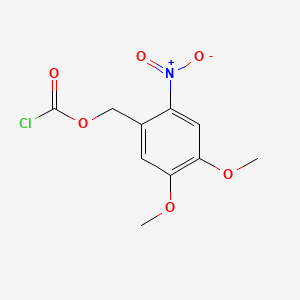



![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)
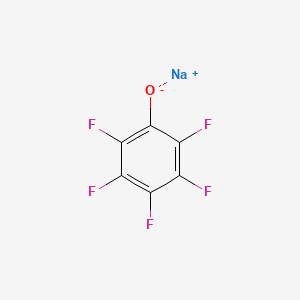
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)